

# Total Synthesis of Clionamine B: Application Notes and Protocols for Research Applications

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## Compound of Interest

Compound Name: Clionamine B

Cat. No.: B12416184

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## Abstract

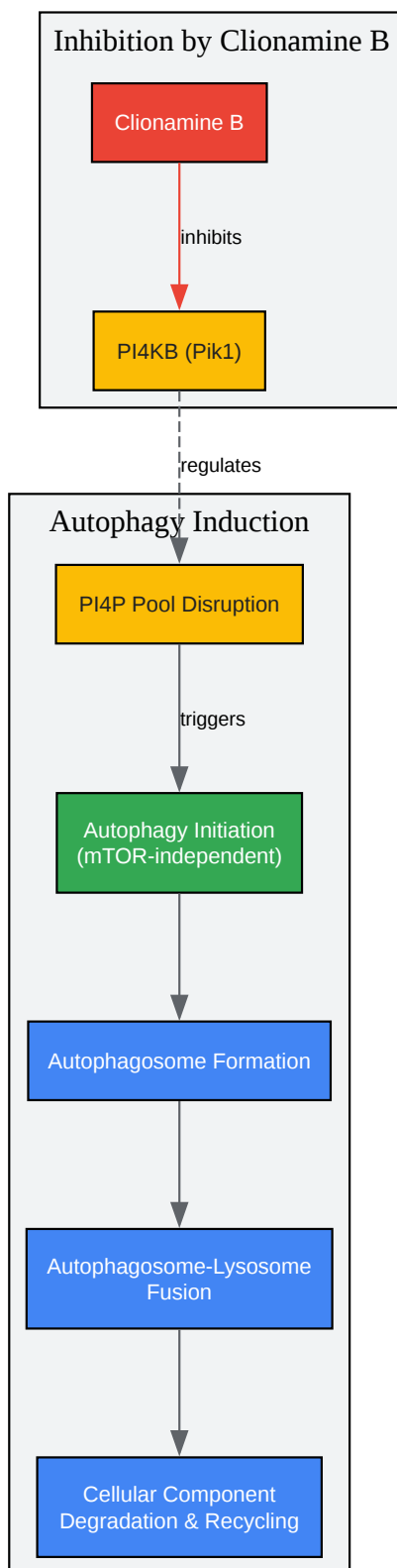
**Clionamine B** is a marine-derived aminosteroid isolated from the sponge *Cliona celata*. It has garnered significant interest in the scientific community due to its potent biological activity as an autophagy inducer. Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, and its modulation has therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of the total synthesis of **Clionamine B**, making it accessible for research purposes. Detailed experimental protocols for the key synthetic steps, quantitative data, and a summary of its mechanism of action are presented.

## Introduction

The total synthesis of **Clionamine B**, first reported by Forestieri et al. in 2013, provides a reliable route to obtain this valuable research compound.<sup>[1]</sup> The synthesis commences from the readily available plant sapogenin, tigogenin, and features a key stereoselective hydroxylation step to install the crucial C-20 alcohol. This synthetic route allows for the production of **Clionamine B** in quantities sufficient for further biological evaluation and drug discovery efforts.

## Synthetic Scheme

The total synthesis of **Clionamine B** can be accomplished in a multi-step sequence starting from tigogenin. The overall transformation is depicted below:



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## References

- 1. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
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